Octogen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5 mg/L at 25 °C

Solubility in water = 1.40X10+2 mg/L at 83 °C

In water, 9,350 mg/L at 25 °C (est)

Solubility in water: none

Synonyms

Canonical SMILES

High-Performance Energetic Material:

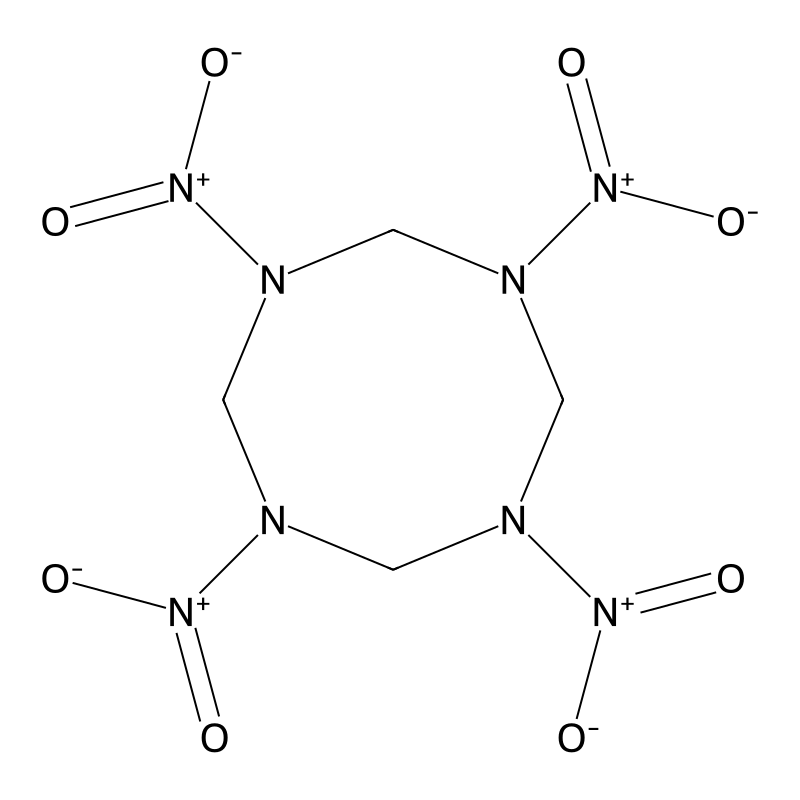

Octogen, also known as 1,3,5,7-Tetranitro-1,3,5,7-tetrazacyclooctane (HMX), is a high-performance energetic material (HEM) with exceptional detonation properties. Its superior detonation velocity and pressure compared to other explosives make it a valuable research material for various scientific applications.

Here are some specific areas where HMX is used in scientific research:

- Detonation Dynamics: HMX's well-defined explosive characteristics allow researchers to study the fundamental mechanisms of detonation, including shock wave propagation, reaction zone structure, and energy release processes. This knowledge is crucial for the development of safer and more efficient explosives for various applications.

- Material Characterization: HMX serves as a benchmark material for studying the physical and chemical properties of energetic materials. Researchers employ various techniques like X-ray diffraction, Raman spectroscopy, and thermal analysis to understand the relationship between HMX's structure, composition, and its explosive behavior.

- Computational Modeling: HMX's well-defined properties make it ideal for validating and calibrating computational models used to predict the behavior of energetic materials under different conditions. These models are essential for designing safer and more effective explosives and optimizing their performance in various applications.

Octogen, chemically known as 1,3,5,7-tetranitro-1,3,5,7-tetrazacyclooctane, is a powerful nitroamine high explosive commonly referred to by its acronym HMX (High Melting eXplosive). It is a crystalline white solid that exists in four polymorphic forms: alpha, beta, gamma, and delta. The beta form is the most stable and widely used in industrial applications due to its superior performance characteristics. Octogen is known for its high detonation velocity (approximately 9124 m/s) and thermal stability, with a melting point ranging from 278.5°C to 280°C .

HMX is a highly hazardous material due to its explosive nature. It is toxic upon inhalation, ingestion, or skin contact.

Here are some specific safety concerns:

- Explosion Hazard: HMX can be detonated by shock, impact, or spark. It is essential to handle it with extreme caution and follow strict safety protocols.

- Toxicity: Exposure to HMX can cause various health problems, including liver and nervous system damage. Strict personal protective equipment (PPE) is required when handling HMX.

- Hexamethylenetetramine + Ammonium Nitrate + Nitric Acid → Octogen + By-products

During the synthesis process, several side reactions may occur, leading to the formation of hexogen (RDX) and linear nitrosamines . The chemical structure of octogen consists of an eight-membered ring with alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen atom.

Research on the biological activity of octogen indicates that it has low toxicity levels compared to other explosives. While it can cause central nervous system effects at high doses, studies have shown that HMX is poorly absorbed through ingestion and primarily excreted in feces . Skin contact may lead to mild irritation but does not cause delayed sensitization. Animal studies have reported some neurobehavioral effects and potential liver damage at significant exposure levels .

Octogen can be synthesized through various methods, with the most prevalent being:

- Bachmann Process: Involves nitration of hexamine using a mixture of ammonium nitrate and nitric acid in acetic acid.

- Two-Stage Nitrolysis: This method uses acetic acid and acetic anhydride as solvents for continuous production without isolating intermediate products .

The yield from these processes can vary significantly based on conditions, typically achieving around 40% to 70% purity in industrial settings .

Octogen is primarily used in military applications due to its high explosive performance. Key applications include:

- Detonators in Nuclear Weapons: HMX is utilized for its reliability and effectiveness.

- Solid-Rocket Propellants: It serves as a key component in advanced propulsion systems.

- Explosives for Oil and Gas Wells: Used in perforating charges to create pathways for hydrocarbon extraction.

- Melt-Castable Explosives: Often mixed with trinitrotoluene (TNT) to form "octols" for enhanced explosive performance .

Octogen shares structural similarities with several other explosives but is distinguished by its unique properties. Below are some comparable compounds:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| RDX (Cyclotrimethylenetrinitramine) | C₃H₆N₆O₆ | More sensitive than octogen; commonly used in military applications. |

| TNT (Trinitrotoluene) | C₇H₅N₃O₆ | Widely used; less powerful than octogen but more stable; used in various military and industrial applications. |

| HNIW (High Nitrogen Impurity Water) | C₄H₅N₇O₈ | More powerful than octogen; used in advanced military munitions. |

| PETN (Pentaerythritol Tetranitrate) | C₅H₈N₄O₁₂ | Highly sensitive explosive; used in detonators and military applications. |

Octogen's unique combination of high stability, low sensitivity, and superior detonation characteristics makes it particularly valuable in specialized military applications compared to these similar compounds .

Molecular Configuration and Bond Characteristics

Octogen, chemically known as 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane, possesses the molecular formula C₄H₈N₈O₈ with a molecular weight of 296.16 grams per mole [1] [2] [3]. The compound consists of an eight-membered heterocyclic ring structure featuring alternating carbon and nitrogen atoms, with each nitrogen atom bonded to a nitro group [2]. This cyclic configuration creates a tetrazocane backbone that defines the fundamental molecular geometry of octogen [2].

The molecular structure of octogen exhibits significant conformational complexity, particularly in its β-polymorph, which represents the most thermodynamically stable form under standard conditions [20] [22]. The eight-membered ring adopts a puckered conformation rather than a planar arrangement, with the molecule demonstrating centrosymmetric properties in the β-form [22]. The structural analysis reveals that two structurally different adjacent nitramine groups are positioned "up" while the symmetrically related pair of nitramine groups are oriented "down" on the puckered ring [22].

Bond length measurements within the octogen molecule show remarkable consistency across different polymorphic forms. The carbon-nitrogen bonds in the ring structure maintain relatively uniform distances, with deviations typically less than 0.034 Angstroms between different crystalline forms [22]. The nitro groups attached to the nitrogen atoms create significant steric interactions that influence the overall molecular conformation and packing arrangements in the solid state [20].

The molecular geometry exhibits distinct intramolecular hydrogen bonding patterns, with short hydrogen-oxygen contacts ranging from 2.19 to 2.34 Angstroms [22]. These interactions result in carbon atoms being pulled out of the plane of the nitramine groups by distances of 0.224 to 0.459 Angstroms [22]. The eight-membered ring demonstrates variable nitrogen-nitrogen distances, with one pair of symmetrically located ring nitrogens separated by 2.77 Angstroms and another pair showing an elongated distance of 3.77 Angstroms [22].

Physical State and Appearance

Octogen exists as a white crystalline solid under standard atmospheric conditions [4] [7]. The compound exhibits a distinctive crystalline morphology that reflects its complex molecular packing arrangements in the solid state [4]. The material demonstrates exceptional density characteristics, with a measured density of 1.90 grams per cubic centimeter at 25°C, making it one of the densest organic compounds in its class [4] [7].

The crystalline structure of octogen is characterized by its monoclinic crystal system in the β-polymorph, which is the most stable and dense form under ambient conditions [22]. The space group designation for β-octogen is P2₁/c, reflecting the specific symmetry operations that govern the molecular packing within the crystal lattice [22]. This polymorph exhibits the highest density among all known forms of octogen, measured at 1.894 grams per cubic centimeter in calculated values and 1.90 grams per cubic centimeter in experimental measurements [22].

The compound demonstrates remarkable polymorphic diversity, existing in four distinct crystalline forms designated as α, β, γ, and δ polymorphs [5] [22]. Each polymorph exhibits unique crystal packing arrangements and thermodynamic stability regions, with the β-form being the most stable under standard conditions [22]. The α-polymorph crystallizes in an orthorhombic system with space group Fdd2, featuring a significantly different molecular arrangement where all four nitro groups are positioned on the same side of the ring [22].

The physical appearance of octogen crystals typically manifests as well-formed, colorless to white crystalline specimens with distinct faces and edges characteristic of the monoclinic crystal system [4] [7]. The material exhibits excellent thermal stability in its crystalline form, maintaining structural integrity across a broad temperature range before reaching its decomposition point [4].

Thermodynamic Properties

Melting Point and Thermal Stability

Octogen demonstrates exceptional thermal stability with a melting point ranging from 276°C to 286°C, representing one of the highest melting points among energetic materials in its class [4] [7]. The thermal stability of octogen is closely related to its polymorphic forms, with different polymorphs exhibiting distinct thermal transition behaviors [5] [16].

The β-polymorph of octogen, being the most thermodynamically stable form, exhibits a melting point of approximately 280.5°C based on comprehensive differential scanning calorimetry studies [5]. This high melting point reflects the strong intermolecular interactions and efficient crystal packing that characterize the β-form structure [5]. The thermal decomposition of octogen occurs at temperatures significantly above its melting point, with decomposition beginning around 536°F (280°C) under atmospheric pressure conditions [4].

Thermal analysis reveals that octogen undergoes several distinct thermal processes before reaching complete decomposition [13]. The material exhibits an induction period followed by sublimation processes, first-order solid phase reactions, and highly exothermic liquid phase reactions [13]. The sublimation process becomes the rate-determining step for weight loss in the temperature region where mass loss ranges from 0.2 to 0.5 times the total weight below the melting point [13].

The thermal stability of octogen polymorphs varies significantly, with transformation temperatures between different forms occurring at specific temperature ranges [5]. The β to δ transformation occurs at temperatures between 157°C and 159°C, representing a critical thermal transition that affects the material's physical properties [5] [16]. This transformation is endothermic in nature and involves significant structural rearrangements within the crystal lattice [5].

Heat Capacity and Enthalpy of Formation

The heat capacity of octogen exhibits complex temperature dependence that varies significantly between its solid and liquid phases [5] [37]. Experimental determinations of heat capacity for the solid phases show distinct expressions for different temperature ranges, with values increasing systematically with temperature [5]. The heat capacity expressions for octogen have been developed using both experimental calorimetric data and theoretical calculations based on density functional theory approaches [37].

For the β-polymorph of octogen, the heat capacity demonstrates a characteristic temperature dependence that follows established thermodynamic relationships for organic molecular crystals [5]. The solid-phase heat capacity increases gradually with temperature until reaching the transformation point to the δ-polymorph, where a discontinuous change occurs due to the structural rearrangement [5]. The heat capacity of liquid octogen shows significantly higher values compared to the solid phase, reflecting the increased molecular motion and reduced intermolecular constraints in the liquid state [5].

The enthalpy of formation for octogen represents a critical thermodynamic parameter that reflects the energy required to form the compound from its constituent elements [37]. Theoretical calculations using density functional theory methods have provided detailed insights into the formation enthalpies of different octogen polymorphs [37]. The formation enthalpy values demonstrate the relative stability of different polymorphic forms and their thermodynamic relationships [16].

Differential scanning calorimetry studies have revealed that the heat capacity expressions for octogen require careful consideration of polymorphic transitions [5]. The δ-form of octogen exhibits heat capacity values that are consistently higher than those of the β-form, indicating increased thermal motion and structural flexibility in the δ-polymorph [5]. The temperature dependence of heat capacity shows similar trends across all polymorphic forms, suggesting that the basic molecular vibrational characteristics remain consistent despite structural differences [5].

Sublimation Energy and Transition Enthalpies

The sublimation characteristics of octogen have been extensively studied using thermogravimetric analysis and related techniques [13]. The heat of sublimation for β-octogen has been determined to be 41.89 kilocalories per mole, representing a significant energy requirement for the solid-to-vapor phase transition [13]. This high sublimation energy reflects the strong intermolecular interactions present in the crystalline structure of octogen [13].

The activation energy for sublimation has been experimentally determined through kinetic analysis of weight loss processes [13]. Measured activation energies range from 38.0 to 39.45 kilocalories per mole, showing excellent agreement with theoretical predictions based on the measured heat of sublimation [13]. The close correspondence between experimental and theoretical values confirms that sublimation represents the primary mechanism for weight loss in the temperature region below the melting point [13].

Transition enthalpies between different polymorphic forms of octogen provide crucial information about the thermodynamic relationships among the various crystalline structures [5] [16]. The β to δ transformation exhibits an enthalpy change of 2190 calories per mole, representing an endothermic process that requires external energy input [5]. This transformation enthalpy reflects the energy difference between the two polymorphic forms and indicates the relative stability of each structure [5].

The heat of fusion for octogen has been determined to be 9036 calories per mole, representing the energy required to convert the solid crystalline material to its liquid phase [5]. This relatively high fusion enthalpy indicates strong intermolecular interactions in the solid state and efficient crystal packing arrangements [5]. The fusion process occurs at the melting point and represents a first-order phase transition with distinct thermal characteristics observable through differential scanning calorimetry [5].

Solubility Parameters in Various Media

The solubility characteristics of octogen in aqueous media demonstrate extremely limited dissolution capabilities [7] [10]. In pure water at 20°C, octogen exhibits a solubility of only 6.63 milligrams per liter, indicating its highly hydrophobic nature [7]. The temperature dependence of aqueous solubility shows a gradual increase with elevated temperatures, reaching 5.0 milligrams per liter at 25°C and 140 milligrams per liter at 83°C [7].

Organic solvent systems provide significantly enhanced solubility for octogen compared to aqueous media [10] [7]. Comprehensive solubility studies have been conducted across twelve different organic solvents in the temperature range of 298.15 to 358.15 Kelvin [10]. Dimethyl sulfoxide demonstrates excellent solubility characteristics for octogen, with dissolution increasing systematically with temperature across the studied range [10].

N-methyl-2-pyrrolidone and N,N-dimethylformamide both exhibit favorable solubility parameters for octogen [10] [7]. These polar aprotic solvents provide effective dissolution media due to their ability to interact favorably with the nitro groups present in the octogen molecule [10]. The solubility in these solvents increases monotonically with temperature, following predictable thermodynamic relationships [10].

Cyclohexanone and acetone represent ketone-based solvents that demonstrate good solubility characteristics for octogen [10] [7]. The dissolution behavior in these solvents follows similar temperature-dependent patterns, with enhanced solubility at elevated temperatures [10]. Acetonitrile shows more limited solubility compared to other organic solvents, but still provides significantly better dissolution than aqueous media [10].

| Table 1: Solubility of Octogen in Various Solvents | ||

|---|---|---|

| Solvent | Solubility Status | Temperature Range (K) |

| Dimethyl sulfoxide | Highly soluble | 298.15-358.15 |

| N-methyl-2-pyrrolidone | Highly soluble | 298.15-358.15 |

| N,N-dimethylformamide | Soluble | 298.15-358.15 |

| Cyclohexanone | Soluble | 298.15-358.15 |

| Acetone | Soluble | 298.15-358.15 |

| Acetonitrile | Limited solubility | 298.15-358.15 |

| Water (20°C) | Very limited (6.63 mg/L) | 293.15 |

| Water (83°C) | Limited (140 mg/L) | 356.15 |

Spectroscopic Characteristics

The spectroscopic properties of octogen provide detailed information about its molecular structure and vibrational characteristics [26] [27]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the octogen molecule [26]. The nitro groups present in octogen exhibit strong absorption bands in the infrared region, typically appearing at frequencies characteristic of N-O stretching vibrations [26].

The C-H stretching vibrations in octogen appear in the region above 3000 wavenumbers, consistent with the presence of methylene groups attached to nitrogen atoms in the cyclic structure [26] [29]. These stretching modes provide diagnostic information about the molecular framework and can be used to distinguish octogen from related compounds [26]. The bending vibrations of C-H groups appear at lower frequencies, typically in the range of 1000 to 1500 wavenumbers [26].

Nuclear magnetic resonance spectroscopy of octogen provides detailed information about the hydrogen and carbon environments within the molecule [27] [30]. The chemical shifts observed in proton NMR reflect the electron-withdrawing effects of the nitro groups, causing downfield shifts compared to simple alkane systems [27] [30]. The methylene protons adjacent to nitrogen atoms exhibit characteristic chemical shift patterns that are diagnostic for the octogen structure [27].

Carbon-13 NMR spectroscopy reveals distinct resonances for the carbon atoms in the eight-membered ring [27]. The chemical shifts of these carbons are significantly influenced by the electron-withdrawing nitro groups, resulting in deshielding effects that move the resonances downfield [27] [30]. The symmetry properties of different octogen polymorphs can be distinguished through careful analysis of the NMR splitting patterns and chemical shift distributions [27].

| Table 2: Key Spectroscopic Characteristics of Octogen | ||

|---|---|---|

| Technique | Key Features | Diagnostic Value |

| Infrared Spectroscopy | N-O stretching (nitro groups) | Functional group identification |

| Infrared Spectroscopy | C-H stretching (>3000 cm⁻¹) | Molecular framework confirmation |

| ¹H NMR | Downfield methylene signals | Structural verification |

| ¹³C NMR | Deshielded carbon resonances | Symmetry and purity assessment |

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with certain vibrational modes being more prominent in Raman spectra due to different selection rules [28] [31]. The symmetric stretching modes of the nitro groups are often more intense in Raman spectroscopy compared to infrared spectroscopy [28]. The ring breathing modes and skeletal vibrations of the eight-membered ring structure provide characteristic Raman bands that are diagnostic for octogen [28] [31].

Physical Description

DryPowder; WetSolid, OtherSolid

COLOURLESS CRYSTALS.

White crystalline solid.

Color/Form

XLogP3

Boiling Point

536°F (decomposes)

Vapor Density

Density

1.9 g/cm³

LogP

log Kow = 0.16

Melting Point

275 °C

537.8°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 100 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 97 of 100 companies with hazard statement code(s):;

H201 (100%): Explosive;

mass explosion hazard [Danger Explosives];

H302 (19.59%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (70.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H370 (25.77%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

2.41X10-8 mm Hg at 25 °C (est)

Vapor pressure, Pa at 25 °C:

2.41x10-8 mmHg

Pictograms

Explosive;Acute Toxic;Irritant;Health Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

HMX ... is obtained directly by a modified Bachman process. In this batch process, acetic anhydride and a mixture of NH4NO3 and HNO3 are added simultaneously at 44 +/- 1 °C to hexamine dissolved in glacial acetic acid. After 15 minutes, the operation is repeated. The reaction mixture is aged at 45 - 60 °C, diluted with hot water, and refluxed for up to several hours. The suspended HMX is filtered off and washed until neutral. The HMX is obtained as small crystals of the alpha-form, which are transformed into the beta-form by recrystallization from acetone or DMSO.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

1,3,5,7-Tetrazocine, octahydro-1,3,5,7-tetranitro-: ACTIVE

Analytic Laboratory Methods

Method: EPA-RCA 8330B; Procedure: high performance liquid chromatography using a dual wavelength ultraviolet detector; Analyte: 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane; Matrix: water, soils and sediment; Detection Limit: not provided.

Method: USGS-NWQL O-1124-94; Procedure: high performance liquid chromatography; Analyte: 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane; Matrix: water; Detection Limit: 0.12 ug/L.

A method is described for the preparation and analysis of explosive-bearing soils for trace amounts of HMX, RDX, TNT, and DNT. To impart a uniformity to the analysis, the soils were stabilized at 20-30% moisture and the samples homogenized. The compounds were extracted with acetonitrile and separated utilizing reverse phase liquid chromatography. Following separation, explosives were detected by UV spectrometry. Presented were data on detection limits, percent recoveries and coefficients of variation for each cmpd in the range of 0.5-200 ppm.

For more Analytic Laboratory Methods (Complete) data for Cyclotetramethylenetetranitramine (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: High performance liquid chromatography/Ultraviolet detection; Analyte: HMX; Matrix: plasma (rodent); Detection Limit: 20 ng/mL. /From table/